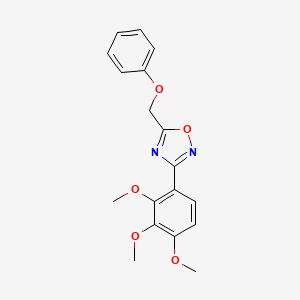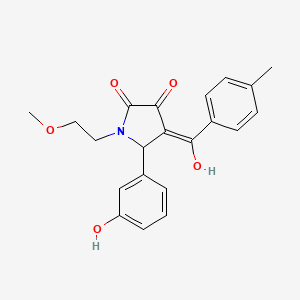
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria and fungi. It has also been found to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It has been studied for its potential applications in various fields, making it a useful compound for researchers in different areas of study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent for the treatment of cancer, inflammation, and bacterial and fungal infections. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine hydrate to form 2,3,4-trimethoxyphenylhydrazine. This intermediate is then reacted with chloroacetic acid to form the corresponding carboxylic acid. Finally, the carboxylic acid is reacted with thionyl chloride to form the desired oxadiazole compound.
Aplicaciones Científicas De Investigación
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-14-10-9-13(16(22-2)17(14)23-3)18-19-15(25-20-18)11-24-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGCMNDCAWAKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)
![N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5320468.png)

amine hydrochloride](/img/structure/B5320481.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)